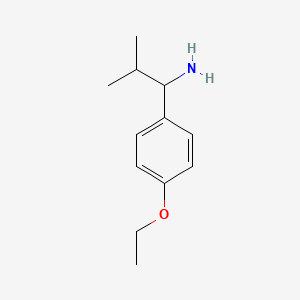

1-(4-Ethoxyphenyl)-2-methylpropan-1-amine

Description

Overview of Phenethylamine (B48288) Derivatives and their Significance in Chemical Research

Phenethylamines are a broad class of organic compounds based on the core structure of phenethylamine, which consists of a phenyl ring attached to an amino group via a two-carbon chain. wikipedia.org This fundamental scaffold is the backbone for a vast number of synthetic and naturally occurring molecules with significant roles in biochemistry and pharmacology. nih.gov

The significance of phenethylamine derivatives in chemical research is underscored by their diverse biological activities. Many of these compounds act as stimulants, psychedelics, anorectics, bronchodilators, and antidepressants. wikipedia.org This wide range of effects stems from their ability to interact with various targets in the central nervous system, including monoamine transporters and receptors. wikipedia.orgnih.gov

Endogenous catecholamines such as dopamine (B1211576), norepinephrine (B1679862), and epinephrine (B1671497) are prime examples of naturally occurring phenethylamines that are crucial for neurotransmission and physiological regulation. nih.gov The structural similarities between synthetic phenethylamine derivatives and these endogenous neurotransmitters form the basis for their pharmacological actions.

In medicinal chemistry, the phenethylamine framework is a versatile template for drug design and development. researchgate.net Researchers systematically modify the core structure by adding or altering substituents on the phenyl ring, the ethylamine (B1201723) side chain, or the amino group to modulate the compound's activity, selectivity, and pharmacokinetic properties. This has led to the discovery of numerous pharmaceutical drugs. wikipedia.org

Rationale for Academic Investigation of 1-(4-Ethoxyphenyl)-2-methylpropan-1-amine

The academic investigation of this compound is driven by several key factors inherent to its structure and the broader interest in phenethylamine derivatives. The primary rationale lies in structure-activity relationship (SAR) studies. By synthesizing and evaluating novel analogues like this compound, researchers can systematically probe how specific structural modifications influence biological activity. The introduction of an ethoxy group at the para-position, for instance, can alter the compound's lipophilicity and its ability to interact with biological targets compared to its unsubstituted or methoxy-substituted counterparts.

Furthermore, the exploration of novel psychoactive substances is a significant area of chemical research. The structural similarity of this compound to known stimulants and other psychoactive compounds suggests it may possess interesting pharmacological properties. Academic research in this area aims to understand the fundamental pharmacology of such compounds, which can provide insights into neurochemical pathways and receptor function.

The synthesis of such novel compounds also contributes to the development of new synthetic methodologies. The preparation of specific substituted phenethylamines can present unique chemical challenges, and overcoming these can lead to advancements in organic synthesis techniques.

Historical Development and Relevant Analogues in Research

The history of phenethylamine research is rich and dates back over a century. The parent compound, phenethylamine, was first synthesized in the late 19th century. acs.org However, it was the discovery of the pharmacological effects of its analogue, amphetamine (α-methylphenethylamine), in the early 20th century that truly ignited interest in this class of compounds. nih.gov Amphetamine was first synthesized in 1887, but its stimulant properties were not discovered until the 1920s. nih.gov

Throughout the 20th century, extensive research was conducted on a wide array of phenethylamine analogues. This led to the development of numerous therapeutic agents and also to the emergence of a large number of substances used for non-medical purposes.

Several analogues are particularly relevant to the study of this compound:

Amphetamine: As the prototypical substituted phenethylamine, its history and pharmacology provide a crucial reference point for all related compounds. nih.gov

4-Methoxyamphetamine (PMA): This compound, with a methoxy (B1213986) group at the para-position, is a close structural analogue. Research on PMA has provided valuable insights into how para-alkoxy substitution affects the pharmacological profile of phenethylamines.

1-(4-Methoxyphenyl)-2-methylpropan-1-amine: This is the direct methoxy analogue of the subject compound. A comparison of the properties of the ethoxy and methoxy derivatives can help elucidate the role of the alkoxy group's size and nature on activity. scbt.com

The development and study of these and other analogues have created a foundation for understanding the potential properties and significance of newly synthesized compounds like this compound.

Chemical Data

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C12H19NO |

| Molecular Weight | 193.28 g/mol |

| Structure |

Structure

3D Structure

Properties

Molecular Formula |

C12H19NO |

|---|---|

Molecular Weight |

193.28 g/mol |

IUPAC Name |

1-(4-ethoxyphenyl)-2-methylpropan-1-amine |

InChI |

InChI=1S/C12H19NO/c1-4-14-11-7-5-10(6-8-11)12(13)9(2)3/h5-9,12H,4,13H2,1-3H3 |

InChI Key |

AGBMLKBCMNVDCZ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(C(C)C)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Precursor Chemistry of 1 4 Ethoxyphenyl 2 Methylpropan 1 Amine

Reductive Amination Strategies for 1-(4-Ethoxyphenyl)-2-methylpropan-1-amine Synthesis

Reductive amination stands as a cornerstone for the synthesis of this compound. This versatile method involves the reaction of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced to the target amine. The efficiency and outcome of this reaction are highly dependent on the chosen reaction conditions, reagents, and the nature of the starting materials.

Optimization of Reaction Conditions and Reagents for Reductive Amination

The successful synthesis of this compound via reductive amination hinges on the careful optimization of several reaction parameters. Key variables include the choice of solvent, temperature, pH, and the specific reducing agent employed. The reaction typically proceeds by the condensation of a carbonyl precursor, such as 1-(4-ethoxyphenyl)-2-methylpropan-1-one (B3056613), with an amine source, followed by in situ reduction of the resulting imine.

Optimization studies for similar reductive aminations often explore a range of solvents, from polar protic solvents like methanol (B129727) and ethanol (B145695) to aprotic solvents like dichloromethane (B109758) and tetrahydrofuran. The choice of solvent can significantly influence the rate of imine formation and the efficacy of the reducing agent. Temperature control is also crucial; while higher temperatures can accelerate imine formation, they may also lead to side reactions or degradation of the product. The pH of the reaction medium is another critical factor, as both the initial condensation and the subsequent reduction are pH-dependent. Mildly acidic conditions often favor imine formation, while the stability and activity of the reducing agent must also be considered.

A variety of reagents can be employed to drive the reaction towards high yields of the desired amine. For instance, dehydrating agents such as molecular sieves or titanium(IV) isopropoxide can be used to remove water generated during imine formation, thereby shifting the equilibrium towards the intermediate. The selection of the amine source is also a key consideration, with ammonia (B1221849) or its surrogates being common choices for the synthesis of primary amines.

Interactive Table: Optimization Parameters for Reductive Amination

| Parameter | Options | General Considerations |

| Solvent | Methanol, Ethanol, Dichloromethane, Tetrahydrofuran | Influences solubility of reactants and reactivity of the reducing agent. |

| Temperature | Room Temperature to Reflux | Balances reaction rate with potential for side reactions. |

| pH | Mildly Acidic (e.g., using acetic acid) to Neutral | Optimizes imine formation and reducing agent stability. |

| Dehydrating Agent | Molecular Sieves, Ti(Oi-Pr)₄ | Removes water to drive the imine formation equilibrium. |

Role of 4-Ethoxybenzaldehyde (B43997) as a Key Starting Material

4-Ethoxybenzaldehyde is a pivotal precursor in several synthetic routes to this compound. Its aromatic ring provides the core structure of the target molecule, and the aldehyde functional group is readily converted into the amine. One common strategy involves a Henry reaction between 4-ethoxybenzaldehyde and a nitroalkane, such as nitropropane, to form a nitroalkene intermediate. This intermediate is then reduced to the corresponding amine.

The ethoxy group on the phenyl ring influences the electronic properties of the aldehyde, which can affect the reactivity of the carbonyl group. This substituent generally makes the aldehyde sufficiently reactive for nucleophilic attack by the nitroalkane anion under basic conditions. The versatility of 4-ethoxybenzaldehyde allows for various synthetic transformations, making it a valuable building block in organic synthesis.

Application of Specific Reducing Agents in Amine Synthesis

The choice of reducing agent is critical in the reductive amination process, as it must selectively reduce the imine intermediate without affecting the carbonyl group of the starting material or other functional groups in the molecule. Several reducing agents are commonly employed in the synthesis of amines, each with its own advantages in terms of reactivity, selectivity, and handling requirements.

Commonly used reducing agents include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). Sodium borohydride is a relatively strong reducing agent that can also reduce the starting aldehyde or ketone, so the reaction is often performed in a stepwise manner where the imine is formed first. Sodium cyanoborohydride and sodium triacetoxyborohydride are milder and more selective reducing agents that can be used in one-pot reductive amination procedures. They are particularly effective under mildly acidic conditions where the imine is protonated and more susceptible to reduction.

For industrial-scale synthesis, catalytic hydrogenation using hydrogen gas and a metal catalyst (e.g., palladium on carbon, Raney nickel) is often preferred due to its cost-effectiveness and high efficiency. The choice of catalyst and reaction conditions (pressure, temperature) can be optimized to achieve high yields and selectivity.

Interactive Table: Common Reducing Agents in Reductive Amination

| Reducing Agent | Abbreviation | Key Features |

| Sodium Borohydride | NaBH₄ | Strong, may require stepwise procedure. |

| Sodium Cyanoborohydride | NaBH₃CN | Milder, suitable for one-pot reactions, toxic cyanide byproduct. |

| Sodium Triacetoxyborohydride | NaBH(OAc)₃ | Mild and selective, commonly used in modern organic synthesis. |

| Catalytic Hydrogenation | H₂/Catalyst (e.g., Pd/C) | Cost-effective for large scale, environmentally friendly. |

Asymmetric Synthesis Approaches for Enantiomerically Pure this compound

The synthesis of enantiomerically pure amines is of significant interest, particularly in the pharmaceutical industry, where the biological activity of a molecule is often dependent on its stereochemistry. Asymmetric synthesis of this compound can be achieved through several strategies, including asymmetric reductive amination and biocatalytic transformations.

Asymmetric Reductive Amination Protocols for Chiral Control

Asymmetric reductive amination aims to introduce chirality during the reduction of the imine intermediate, leading to the preferential formation of one enantiomer of the amine. This can be achieved by using a chiral auxiliary, a chiral catalyst, or a chiral reducing agent.

In the chiral auxiliary approach, a chiral amine is reacted with the carbonyl precursor to form a diastereomeric imine intermediate. Subsequent reduction of this intermediate, followed by removal of the chiral auxiliary, yields the enantiomerically enriched target amine. The stereochemical outcome is directed by the chiral auxiliary, which sterically hinders one face of the imine from the approach of the reducing agent.

The use of chiral catalysts, particularly transition metal complexes with chiral ligands, is a powerful method for asymmetric reductive amination. These catalysts can activate the imine towards reduction and create a chiral environment that favors the formation of one enantiomer. Iridium and rhodium complexes with chiral phosphine (B1218219) ligands have been successfully employed in the asymmetric hydrogenation of imines.

Biocatalytic Transformations utilizing ω-Transaminases

Biocatalysis has emerged as a powerful and environmentally friendly approach for the synthesis of chiral amines. ω-Transaminases (ω-TAs) are enzymes that catalyze the transfer of an amino group from an amine donor to a carbonyl acceptor. mdpi.com This reaction can be highly enantioselective, making it an attractive method for the production of optically pure amines. mdpi.comnih.gov

The asymmetric synthesis of this compound can be envisioned using an ω-transaminase to catalyze the amination of the corresponding ketone, 1-(4-ethoxyphenyl)-2-methylpropan-1-one. The stereochemical outcome of the reaction is determined by the specific ω-transaminase used, as these enzymes can be selected or engineered to produce either the (R)- or (S)-enantiomer of the amine.

The reaction typically employs a cheap and readily available amine donor, such as isopropylamine (B41738) or alanine, and the equilibrium of the reaction can be shifted towards the product by using a large excess of the amine donor or by removing the ketone byproduct. The mild reaction conditions (aqueous medium, ambient temperature and pressure) and the high enantioselectivity of ω-transaminases make this a highly attractive method for the synthesis of chiral this compound.

Chiral Resolution Techniques for Enantiomeric Separation

The separation of enantiomers from a racemic mixture is a critical process in stereochemistry, particularly for producing optically active compounds. wikipedia.org Chiral resolution is a primary technique employed for this purpose, often utilized on scales ranging from milligrams to several tons to yield enantiomerically enriched products. ulisboa.pt

Diastereomeric Salt Formation as a Resolution Strategy

The most common and economically viable method for the chiral resolution of amines is the conversion of the racemic mixture into a pair of diastereomeric salts. wikipedia.orgulisboa.pt This technique leverages the reaction between a racemic base, such as this compound, and a single enantiomer of a chiral acid, known as a resolving agent. wikipedia.orglibretexts.org

The resulting diastereomeric salts, unlike the original enantiomers, possess different physical properties, most notably solubility. ulisboa.ptucl.ac.uk This difference allows for their separation through fractional crystallization. ucl.ac.uk The less soluble diastereomer crystallizes out of the solution, while the more soluble one remains in the mother liquor. wikipedia.org After separation, the pure enantiomer of the amine is recovered by treating the diastereomeric salt with a base to neutralize the chiral acid. libretexts.org

Commonly used chiral acids for resolving racemic bases include (+)-tartaric acid, (-)-mandelic acid, and (+)-camphor-10-sulfonic acid. libretexts.org For amines structurally similar to this compound, derivatives of tartaric acid have proven to be highly effective. For example, the resolution of the analogous compound 1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)-ethylamine is successfully achieved using derivatives of tartaric acid, yielding the desired (S)-enantiomer with high chemical and enantiomeric purity. google.com

The success of this resolution strategy is dependent on several factors, including the choice of resolving agent, the solvent system, temperature, and the molar ratio of the resolving agent to the racemic amine. ulisboa.pt The crystallization can be under either kinetic or thermodynamic control. gavinpublishers.com Kinetic control relies on the rate of crystal formation, where rapid filtration can isolate the faster-forming diastereomer, while thermodynamic control depends on the difference in solubilities at equilibrium. ulisboa.ptgavinpublishers.com

| Parameter | Description | Typical Examples/Conditions |

|---|---|---|

| Resolving Agent | A chiral acid that reacts with the racemic amine to form diastereomeric salts. | (+)-Tartaric Acid, (R,R)-4-Chlorotartranilic Acid, (-)-Mandelic Acid. libretexts.orggoogle.com |

| Solvent | The medium in which the salt formation and crystallization occur. Its choice is critical for achieving differential solubility. | Alcohols (e.g., Methanol, Ethanol), aqueous mixtures. google.comgavinpublishers.com |

| Separation Principle | The physical basis for separating the diastereomeric salts. | Differential solubility leading to fractional crystallization. ulisboa.pt |

| Recovery | The final step to obtain the pure amine enantiomer from the isolated salt. | Treatment with a suitable base (e.g., NaOH, KOH) to liberate the free amine. libretexts.orggavinpublishers.com |

Exploration of Alternative Synthetic Pathways and Derivative Formation

Beyond chiral resolution, various synthetic pathways can be employed to construct the core structure of this compound and its derivatives.

Nucleophilic Substitution Reactions in Amine Synthesis

Nucleophilic substitution is a fundamental strategy for forming carbon-nitrogen bonds. One established method is the Gabriel synthesis, which utilizes the phthalimide (B116566) anion as a surrogate for ammonia. libretexts.org This anion can displace a halide from a suitable alkyl halide precursor, followed by hydrolysis or hydrazinolysis to release the primary amine. libretexts.org This method avoids the overalkylation that often plagues reactions using ammonia directly. libretexts.orgstudymind.co.uk

Another advanced approach involves the nucleophilic aromatic substitution (SNAr) on aryl triflates. Aryl triflates activated by electron-withdrawing groups can react with secondary amines to form arylamines. researchgate.net While less direct for the target compound, this methodology is valuable for synthesizing various amine derivatives. Modern palladium- or copper-catalyzed C-N coupling reactions, such as the Buchwald-Hartwig amination, also represent powerful tools for aryl amine synthesis from aryl halides. organic-chemistry.org

Oxidative and Reductive Transformations of Related Precursors

Reductive transformations are among the most direct and widely used methods for synthesizing amines like this compound.

Reductive Amination: This powerful method involves the reaction of a ketone or aldehyde with an amine in the presence of a reducing agent. nih.gov For the synthesis of the target compound, the precursor ketone, 1-(4-ethoxyphenyl)-2-methylpropan-1-one, would be reacted with ammonia. This forms an intermediate imine, which is then reduced in situ to the desired primary amine. nih.govresearchgate.net Common reducing agents for this transformation include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation. researchgate.net Biocatalytic reductive amination using imine reductase (IRED) enzymes is also a modern, sustainable alternative. nih.gov

Reduction of Nitriles: Nitriles are versatile precursors to primary amines. The reduction of a nitrile with a suitable C-N triple bond can be accomplished using powerful reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.org This reaction proceeds via two successive nucleophilic additions of a hydride ion to the nitrile carbon. libretexts.orglibretexts.org An aqueous workup then protonates the resulting dianion to yield the primary amine. libretexts.org

Multi-step Synthesis Design from Simpler Intermediates

A robust multi-step synthesis of this compound can be designed starting from readily available intermediates. A plausible and efficient route begins with 4-ethoxyphenylacetonitrile. chembk.com

Grignard Addition to Nitrile: The first step involves the nucleophilic addition of an isopropyl Grignard reagent (e.g., isopropylmagnesium bromide) to the electrophilic carbon of 4-ethoxyphenylacetonitrile. This reaction forms a new carbon-carbon bond and, after the initial addition, produces an intermediate imine magnesium salt. masterorganicchemistry.comnih.gov Unlike aldehydes or ketones, the intermediate imine anion is generally unreactive towards a second Grignard addition. chemistrysteps.com

Reduction of Imine Intermediate: The intermediate imine, without being hydrolyzed to a ketone, can be directly reduced to the target primary amine. This is typically achieved by adding a reducing agent such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in a subsequent step. This two-step, one-pot sequence provides an effective route to the final product.

| Step | Transformation | Starting Material | Key Reagents | Intermediate/Product |

|---|---|---|---|---|

| 1 | Nucleophilic Addition | 4-Ethoxyphenylacetonitrile | Isopropylmagnesium bromide (i-PrMgBr) | Imine magnesium salt |

| 2 | Reduction | Imine magnesium salt | 1. LiAlH₄ or NaBH₄ 2. H₂O (workup) | This compound |

Reaction Kinetics and Mechanistic Insights in Synthetic Procedures

Understanding the kinetics and mechanisms of the synthetic steps is crucial for process optimization and control.

Reaction Kinetics: The kinetics of diastereomeric salt resolution are complex, often governed by the interplay between the rate of salt formation and the rate of crystallization. ulisboa.pt The efficiency of the separation can be influenced by whether the process is under kinetic or thermodynamic control. gavinpublishers.com A kinetically controlled crystallization, which is often rapid, may yield a high enantiomeric excess if one diastereomer crystallizes significantly faster than the other. gavinpublishers.com In contrast, a thermodynamically controlled process relies on the solubility difference at equilibrium and may require longer crystallization times. ulisboa.pt

For the synthetic steps, the addition of Grignard reagents to nitriles has been studied kinetically. The reaction between n-butylmagnesium bromide and benzonitrile, for instance, was found to be a second-order reaction—first order in both the Grignard reagent and the nitrile. masterorganicchemistry.com

Mechanistic Insights:

Grignard Addition to Nitrile: The mechanism begins with the nucleophilic attack of the carbanionic carbon of the Grignard reagent on the electrophilic carbon of the C≡N triple bond. This forms a new C-C bond and generates an imine anion, which is stabilized as a magnesium salt. libretexts.org

Reductive Amination: This reaction proceeds via the initial formation of a hemiaminal from the reaction of a ketone with ammonia. The hemiaminal then dehydrates to form an imine intermediate. The C=N double bond of the imine is then reduced by a hydride reagent (e.g., from NaBH₄) to yield the final amine. nih.gov

Nitrile Reduction with LiAlH₄: This mechanism involves the nucleophilic addition of a hydride ion (H⁻) from LiAlH₄ to the nitrile carbon, breaking one of the pi bonds of the triple bond and forming an imine anion complexed with aluminum. libretexts.orglibretexts.org A second hydride ion then adds to the imine carbon, resulting in a dianion intermediate. Subsequent protonation with water during the workup step furnishes the primary amine. libretexts.orglibretexts.org

Spectroscopic and Structural Characterization Techniques for 1 4 Ethoxyphenyl 2 Methylpropan 1 Amine

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. By observing the behavior of atomic nuclei in a strong magnetic field, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

Proton NMR (¹H NMR) spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule. For 1-(4-Ethoxyphenyl)-2-methylpropan-1-amine, the ¹H NMR spectrum is expected to show distinct signals for each unique proton. The electron-donating ethoxy group and the electron-withdrawing amine group, along with the aromatic ring, create a specific pattern of chemical shifts and coupling constants.

The aromatic protons on the para-substituted benzene (B151609) ring are expected to appear as two distinct doublets, characteristic of an AA'BB' spin system, due to their coupling with adjacent aromatic protons. The benzylic proton (CH-N) is shifted downfield due to the influence of the adjacent aromatic ring and the nitrogen atom. The protons of the ethoxy group and the isopropyl group will have characteristic shifts and multiplicities reflecting their local chemical environments. libretexts.org

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| Aromatic (H-2, H-6) | 7.15 - 7.25 | Doublet (d) | 2H |

| Aromatic (H-3, H-5) | 6.80 - 6.90 | Doublet (d) | 2H |

| Ethoxy (-O-CH₂) | 3.95 - 4.05 | Quartet (q) | 2H |

| Benzylic (CH-N) | 3.50 - 3.60 | Doublet (d) | 1H |

| Isopropyl (-CH(CH₃)₂) | 1.90 - 2.05 | Multiplet (m) | 1H |

| Amine (-NH₂) | 1.50 - 2.50 | Broad Singlet (br s) | 2H |

| Ethoxy (-CH₃) | 1.35 - 1.45 | Triplet (t) | 3H |

| Isopropyl (-CH(CH₃)₂) | 0.90 - 1.00 | Doublet (d) | 3H |

Note: Predicted values are based on analogous structures and general principles of NMR spectroscopy. Actual experimental values may vary.

Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the structure of the carbon framework of a molecule. Each unique carbon atom in this compound will give rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts are influenced by the hybridization and electronic environment of the carbon atoms.

The carbon attached to the oxygen of the ethoxy group (C-4) is expected to be the most downfield of the aromatic signals. The benzylic carbon (C-α) will also be significantly downfield due to its proximity to the aromatic ring and the nitrogen atom. The carbons of the ethyl and isopropyl groups will appear in the upfield aliphatic region of the spectrum. docbrown.info

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aromatic (C-4, C-O) | 157 - 159 |

| Aromatic (C-1, C-CH) | 134 - 136 |

| Aromatic (C-2, C-6) | 128 - 130 |

| Aromatic (C-3, C-5) | 114 - 116 |

| Ethoxy (-O-CH₂) | 63 - 65 |

| Benzylic (C-α, C-N) | 60 - 62 |

| Isopropyl (-CH(CH₃)₂) | 33 - 35 |

| Isopropyl (-CH(CH₃)₂) | 20 - 22 |

| Isopropyl (-CH(CH₃)₂) | 19 - 21 |

Note: Predicted values are based on analogous structures and general principles of NMR spectroscopy. Actual experimental values may vary.

COSY: A COSY spectrum would show correlations between coupled protons. For instance, it would confirm the coupling between the aromatic protons on adjacent carbons, the ethoxy methylene protons and the ethoxy methyl protons, and the benzylic proton with the isopropyl methine proton.

HSQC: An HSQC spectrum correlates directly bonded proton and carbon atoms. This would definitively assign each proton signal to its corresponding carbon signal, for example, linking the benzylic proton signal to the benzylic carbon signal.

HMBC: An HMBC spectrum shows correlations between protons and carbons that are two or three bonds away. This is crucial for establishing the connectivity of the entire molecule. For example, it would show correlations between the benzylic proton and the aromatic carbons (C-1, C-2, C-6), and between the ethoxy methylene protons and the aromatic C-4, confirming the placement of the ethoxy group.

Vibrational Spectroscopy Applications

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. The resulting spectrum is a unique fingerprint of the molecule's functional groups. wpmucdn.com

For this compound, key expected absorptions include the N-H stretches of the primary amine, C-H stretches for both the aromatic and aliphatic parts of the molecule, the C-O stretch of the ether linkage, and various aromatic ring vibrations. libretexts.orgorgchemboulder.com The primary amine is characterized by two bands in the N-H stretching region. orgchemboulder.commasterorganicchemistry.com

Table 3: Predicted FT-IR Absorption Bands for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch (Primary Amine) | 3300 - 3500 | Medium (two bands) |

| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak |

| Aliphatic C-H Stretch | 2850 - 3000 | Strong |

| N-H Bend (Scissoring) | 1580 - 1650 | Medium to Strong |

| Aromatic C=C Bending | 1450 - 1600 | Medium (multiple bands) |

| Asymmetric C-O-C Stretch (Aryl Ether) | 1230 - 1270 | Strong |

| Symmetric C-O-C Stretch (Aryl Ether) | 1020 - 1075 | Medium |

| C-N Stretch | 1020 - 1250 | Medium to Weak |

Note: Predicted values are based on characteristic frequencies for known functional groups.

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar, symmetric molecular vibrations. libretexts.org For this compound, Raman spectroscopy would be effective for analyzing the vibrations of the carbon skeleton and the symmetric vibrations of the aromatic ring.

Strong Raman signals are expected for the symmetric stretching of the benzene ring and the C-C bond vibrations within the aliphatic chain. In contrast, the polar N-H and C-O functional groups, which are strong in the IR spectrum, are expected to produce weaker signals in the Raman spectrum. This complementary nature is invaluable for a complete vibrational analysis. researchgate.netuantwerpen.be

Table 4: Predicted Raman Shifts for this compound

| Vibrational Mode | Predicted Raman Shift (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3040 - 3080 | Strong |

| Aliphatic C-H Stretch | 2850 - 3000 | Strong |

| Aromatic Ring Breathing (Symmetric) | 1590 - 1610 | Strong |

| Aromatic Ring Trigonal Bending | ~1000 | Medium |

Note: Predicted values are based on characteristic frequencies for known functional groups and principles of Raman spectroscopy.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and obtaining structural information about a molecule by analyzing its fragmentation pattern upon ionization.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) is a critical tool for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy. The molecular formula of this compound is C₁₂H₁₉NO. The theoretical exact mass can be calculated by summing the masses of the most abundant isotopes of each element.

| Element | Number of Atoms | Isotopic Mass (Da) | Total Mass (Da) |

| Carbon (¹²C) | 12 | 12.000000 | 144.000000 |

| Hydrogen (¹H) | 19 | 1.007825 | 19.148675 |

| Nitrogen (¹⁴N) | 1 | 14.003074 | 14.003074 |

| Oxygen (¹⁶O) | 1 | 15.994915 | 15.994915 |

| Total | 193.146664 |

In a typical HRMS experiment using a soft ionization technique like electrospray ionization (ESI), the compound would likely be observed as its protonated molecule, [M+H]⁺. The expected exact mass for this ion would be:

Theoretical [M+H]⁺: 193.146664 + 1.007276 (mass of H⁺) = 194.15394 Da

An experimental HRMS measurement providing a mass value very close to this theoretical value, typically within a few parts per million (ppm), would confirm the elemental composition of C₁₂H₁₉NO.

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Studies

The primary site of fragmentation in aliphatic amines is typically the carbon-carbon bond alpha to the nitrogen atom (α-cleavage). libretexts.orgmiamioh.edu This cleavage results in the formation of a stable iminium ion. For this compound, two main α-cleavage pathways are possible for the protonated molecule:

Cleavage of the bond between the benzylic carbon and the isopropyl group: This would result in the loss of an isobutane neutral fragment and the formation of a protonated 4-ethoxybenzaldimine.

Cleavage of the bond between the benzylic carbon and the aromatic ring: This would result in the loss of a neutral ethoxybenzene fragment.

Other potential fragmentation pathways include the loss of the ethoxy group from the aromatic ring. The relative abundance of these fragment ions would provide valuable information for confirming the structure of the molecule.

Below is a table of predicted major fragment ions that could be observed in an MS/MS experiment.

| Precursor Ion (m/z) | Proposed Fragment Ion Structure | Fragment Ion (m/z) | Neutral Loss |

| 194.15 | [CH₃CH₂OC₆H₄CH=NH₂]⁺ | 150.09 | C₃H₈ |

| 194.15 | [CH(CH₃)₂CHNH₃]⁺ | 88.11 | C₈H₈O |

| 194.15 | [M+H - C₂H₄]⁺ | 166.12 | C₂H₄ |

| 194.15 | [M+H - C₂H₅OH]⁺ | 148.11 | C₂H₅OH |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from a lower energy molecular orbital to a higher energy one. The wavelength of maximum absorbance (λmax) is characteristic of the chromophores present in the molecule.

The chromophore in this compound is the substituted benzene ring. Aromatic compounds typically exhibit several absorption bands in the UV region arising from π → π* transitions. uobabylon.edu.iq The presence of substituents on the benzene ring can shift the λmax to longer wavelengths (a bathochromic or red shift) and increase the molar absorptivity (a hyperchromic effect).

The ethoxy group (-OCH₂CH₃) is an auxochrome, a group that, when attached to a chromophore, modifies the wavelength and intensity of the absorption. As an electron-donating group, the ethoxy group's lone pair of electrons on the oxygen can interact with the π-electron system of the benzene ring, leading to a bathochromic shift of the π → π* transitions.

While an experimental UV-Vis spectrum for this compound is not available in the reviewed literature, the expected absorption maxima can be estimated based on data for similar compounds. Benzene itself has a primary absorption band (E2-band) around 204 nm and a secondary, less intense band (B-band) around 256 nm. For this compound, these bands would be expected to shift to longer wavelengths.

| Chromophore/Compound | Expected Transition Type | Approximate λmax (nm) |

| Benzene | π → π* (E2-band) | ~204 |

| Benzene | π → π* (B-band) | ~256 |

| This compound | π → π* (E2-band) | ~220-240 |

| This compound | π → π* (B-band) | ~270-290 |

The solvent used for UV-Vis analysis can also influence the λmax. Polar solvents can interact with the molecule and alter the energy levels of the molecular orbitals, often leading to shifts in the absorption bands.

Absence of Preclinical Data for this compound

Following a comprehensive review of scientific literature and databases, it has been determined that there is no publicly available preclinical research detailing the mechanisms of action and molecular interactions of the chemical compound this compound.

Extensive searches were conducted to locate studies pertaining to the receptor binding profiles, enzymatic interactions, and influence on neurotransmitter systems of this specific molecule. These inquiries did not yield any specific data on its interaction with biological targets at a molecular level, including but not limited to:

Receptor Binding Profiles and Ligand Interactions: No information was found regarding the affinity or efficacy of this compound for any specific biological receptors.

Enzymatic Interactions and Modulation of Enzyme Activity: There is a lack of data on whether this compound inhibits or activates any enzymes, including the Monoamine Oxidase (MAO) system.

Influence on Neurotransmitter Systems: No studies were identified that investigated the interaction of this compound with monoamine transporters for dopamine (B1211576), norepinephrine (B1679862), or serotonin (B10506).

Consequently, it is not possible to provide an article detailing the preclinical and molecular focus of this compound as outlined in the initial request. The scientific community has not published research that would allow for an accurate and evidence-based discussion of its mechanisms of action.

Mechanisms of Action and Molecular Interactions of 1 4 Ethoxyphenyl 2 Methylpropan 1 Amine Preclinical/molecular Focus

Influence on Neurotransmitter Systems (Focus on molecular mechanisms)

Modulation of Neurotransmitter Release and Reuptake at a Cellular Level

At the cellular level, the preclinical effects of compounds structurally related to 1-(4-ethoxyphenyl)-2-methylpropan-1-amine, such as para-ethoxyamphetamine (4-ETA), indicate significant interactions with monoaminergic systems. wikipedia.orgresearchgate.net Research on 4-ETA demonstrates a pronounced influence on the dynamics of both serotonin (B10506) (5-HT) and dopamine (B1211576) (DA), primarily through the inhibition of their reuptake and the stimulation of their release. researchgate.net

In vitro studies using rat brain tissue have shown that 4-ethoxyamphetamine and its close analogue, 4-methoxyamphetamine (PMA), are potent inhibitors of serotonin uptake and effective stimulators of its spontaneous release. researchgate.net Their effects on the dopaminergic system, while present, are comparatively less potent. researchgate.net This preferential action on the serotonergic system suggests that the primary mechanism of action involves interaction with the serotonin transporter (SERT), and to a lesser extent, the dopamine transporter (DAT). researchgate.netdrugbank.com The process of neurotransmitter reuptake is a crucial mechanism for clearing neurotransmitters from the synaptic cleft, thereby terminating the signal. tmc.edunih.govdrugs.ie By inhibiting this process, these compounds increase the concentration and duration of serotonin in the synapse.

Furthermore, some related amphetamines are known to possess monoamine oxidase inhibitor (MAOI) activity. wikipedia.org Monoamine oxidase (MAO) is a key enzyme responsible for the degradation of monoamine neurotransmitters within the presynaptic neuron. nih.gov Inhibition of MAO leads to higher intracellular concentrations of neurotransmitters, making more available for release into the synapse. nih.gov While direct MAOI activity for this compound is not documented, the activity of its analogues suggests this as a potential secondary mechanism contributing to elevated synaptic monoamine levels. wikipedia.org

Theoretical Models of Molecular Binding and Recognition

Theoretical modeling and computational chemistry provide powerful tools to predict and analyze the interactions between a ligand, such as this compound, and its biological targets at a molecular level. researchgate.net These in silico methods, including molecular docking and binding affinity calculations, are essential for rationalizing structure-activity relationships and guiding drug design efforts. researchgate.netresearchgate.net By simulating the binding process, these models can elucidate the specific forces and structural features that govern molecular recognition, offering insights that are complementary to experimental data. researchgate.net

Docking Studies to Predict Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein, forming a stable complex. researchgate.net This method involves placing the ligand into the binding site of the receptor in various conformations and orientations and scoring each pose based on its energetic favorability. samipubco.com For a compound like this compound, docking studies would be employed to model its interaction with plausible targets such as monoamine transporters (SERT, DAT) and serotonin receptors (e.g., 5-HT2A), based on the known pharmacology of structurally similar amphetamines. researchgate.netnih.govwikipedia.org

The docking process reveals crucial details about the ligand-target interaction, including:

Binding Pose: The specific three-dimensional arrangement of the ligand within the receptor's active site.

Key Interactions: Identification of specific amino acid residues that form hydrogen bonds, electrostatic interactions, van der Waals forces, or hydrophobic interactions with the ligand. researchgate.net

Structural Basis of Selectivity: By comparing docking results at different receptors, researchers can hypothesize why a ligand may bind with higher affinity to one target over another. For example, the ethoxy group on the phenyl ring may form specific favorable interactions within the binding pocket of SERT that are not possible in DAT.

These computational predictions can then be used to rationalize experimental findings and to guide the synthesis of new analogues with improved potency or selectivity. nih.gov

Binding Affinity Estimation in Theoretical Models

Following docking, more advanced computational methods can be used to estimate the binding affinity of the ligand-target complex. nih.gov Binding affinity quantifies the strength of the interaction and is often expressed as the dissociation constant (Kd), inhibition constant (Ki), or the Gibbs free energy of binding (ΔG). nih.gov A more negative ΔG indicates a more stable complex and stronger binding. nih.gov

Several computational approaches are used to estimate binding affinity:

Scoring Functions: Simpler methods used in docking programs that provide a rapid estimation of binding strength to rank different poses. tum.de

Molecular Mechanics/Generalized Born Surface Area (MM/GBSA): This is a more rigorous method that calculates the binding free energy by combining molecular mechanics energy terms with solvation models. samipubco.comtum.de It accounts for changes in electrostatic and van der Waals energies, as well as the energy required to desolvate the ligand and the binding site. researchgate.net

Free Energy Perturbation (FEP) and Thermodynamic Integration (TI): These are highly accurate but computationally intensive methods that calculate the free energy difference between two states (e.g., a bound and unbound ligand) by simulating a non-physical pathway between them.

These theoretical estimations are crucial for prioritizing compounds for synthesis and experimental testing. For instance, theoretical models could predict how modifying the ethoxy group of this compound to a propoxy or methoxy (B1213986) group would alter its binding affinity for serotonin receptors. The table below shows experimental binding affinity data for a series of related 4-alkoxy-substituted amphetamines at the human 5-HT2A receptor, illustrating the type of data that theoretical models aim to predict. nih.gov

Structure Activity Relationship Sar Studies of 1 4 Ethoxyphenyl 2 Methylpropan 1 Amine Analogues

Impact of Aromatic Substituents on Biological Activity

The substituted phenyl ring is a key pharmacophoric element in many biologically active compounds, including the phenethylamine (B48288) family. Its substituents dictate the molecule's electronic and steric properties, which in turn modulate binding affinity and efficacy at protein targets.

Furthermore, the ethoxy group contributes to the planarity of the aromatic system. nih.gov The orientation of the ethoxy group relative to the phenyl ring can affect how the molecule fits into a binding site. Studies on related compounds have shown that substituents like the ethoxy group are involved in intermolecular C-H⋯O hydrogen bonding and can influence crystal packing, demonstrating their capacity to engage in the subtle forces that govern molecular recognition. nih.govresearchgate.net The electron-donating nature of the ethoxy group also increases the electron density of the aromatic ring, potentially enhancing crucial cation-pi or pi-pi stacking interactions with complementary aromatic residues in the receptor.

Replacing or modifying the 4-ethoxy group with other substituents, such as halogens, can dramatically alter the compound's biological profile. Halogenation is a common strategy in drug design known to enhance the potency of bioactive agents. researchgate.net The introduction of a halogen atom (e.g., fluorine, chlorine, bromine) at the para-position of the phenyl ring modifies the molecule's lipophilicity, electronic distribution, and size.

The following table illustrates the potential effects of various para-substituents on the physicochemical properties and hypothetical biological activity of the parent amine scaffold.

| Substituent (at para-position) | Electronic Effect (Hammett Constant σp) | Lipophilicity (Hansch-Leo constant π) | Steric Effect (Taft's Es) | Hypothetical Biological Activity |

| -OCH2CH3 (Ethoxy) | -0.24 | 0.38 | -0.37 | Baseline |

| -H | 0.00 | 0.00 | 1.24 | Decreased |

| -F (Fluoro) | 0.06 | 0.14 | 0.78 | Modified |

| -Cl (Chloro) | 0.23 | 0.71 | 0.27 | Increased/Modified |

| -CH3 (Methyl) | -0.17 | 0.56 | 0.00 | Modified |

| -CF3 (Trifluoromethyl) | 0.54 | 0.88 | -1.16 | Significantly Altered |

Note: The values for constants are standard literature values for substituents on a benzene (B151609) ring. The hypothetical biological activity is an illustrative projection based on SAR principles.

Influence of Alkyl Chain Modifications on Activity

The alkyl chain, specifically the 2-methylpropan-1-amine portion of the molecule, is critical for determining the compound's interaction with its biological target. Modifications to the length, branching, and substitution of this chain can significantly impact potency and efficacy.

Studies on analogous synthetic cathinones have demonstrated that the length of the alkyl side-chain has a profound effect on activity. ub.edu The potency of these compounds as dopamine (B1211576) uptake inhibitors was found to follow an inverted U-shaped curve with respect to alkyl chain length. ub.edu Activity increases as the chain is elongated up to a certain point (e.g., from methyl to propyl), after which further increases in length (e.g., to butyl or pentyl) lead to a decrease in activity. ub.edu This suggests the existence of an optimally sized hydrophobic pocket in the target receptor.

Applying this principle to 1-(4-Ethoxyphenyl)-2-methylpropan-1-amine, altering the isobutyl group would likely modulate its activity. For example, removing the methyl branch (yielding a propyl chain) or extending the chain could either improve or diminish the steric fit within the binding site. Increasing the lipophilicity by extending the alkyl chain can sometimes lead to a decrease in the activity of certain compounds. researchgate.net The length and branching of the alkyl chain also influence van der Waals interactions, which are crucial for the stabilization of the ligand-receptor complex. uni-tuebingen.de

The following table provides a hypothetical illustration of how modifications to the alkyl chain might influence biological activity, based on the inverted U-shaped relationship observed in similar compounds. ub.edu

| Alkyl Chain Modification (R in -CH(R)NH2) | Description | Lipophilicity | Hypothetical Relative Potency |

| -CH(CH3)2 (Isopropyl) | Baseline (from 2-methylpropan) | High | 100% |

| -CH3 (Methyl) | Shorter, less branched | Low | Decreased |

| -CH2CH3 (Ethyl) | Linear, shorter | Medium | Increased |

| -CH2CH2CH3 (Propyl) | Linear, optimal length | High | Maximum |

| -CH2CH2CH2CH3 (Butyl) | Linear, longer | Very High | Decreased |

Stereochemical Requirements for Molecular Interactions

The carbon atom attached to the phenyl ring and the amine group in this compound is a chiral center. This means the compound exists as two non-superimposable mirror images, or enantiomers: (R)-1-(4-Ethoxyphenyl)-2-methylpropan-1-amine and (S)-1-(4-Ethoxyphenyl)-2-methylpropan-1-amine.

Biological systems, such as receptors and enzymes, are themselves chiral, being composed of L-amino acids and D-sugars. researchgate.net Consequently, they often exhibit a high degree of stereoselectivity, interacting preferentially with one enantiomer over the other. This phenomenon, known as enantioselectivity, arises because the spatial arrangement of functional groups in one enantiomer allows for a more optimal multi-point interaction with the chiral binding site than its mirror image.

This differential interaction means that the two enantiomers of a chiral drug can have significantly different biological activities. researchgate.net One enantiomer, the eutomer, may be responsible for the desired therapeutic effect, while the other, the distomer, may be less active, inactive, or even contribute to undesirable effects. Chirality is known to enhance bio-affinities and enantioselectivity in biological processes. nih.gov Therefore, the (R)- and (S)-enantiomers of this compound are expected to display different affinities and efficacies at their biological target.

The following table illustrates the concept of enantioselectivity with hypothetical receptor binding data.

| Enantiomer | Hypothetical Receptor Affinity (Ki, nM) | Biological Activity |

| (S)-enantiomer | 10 | High Potency (Eutomer) |

| (R)-enantiomer | 500 | Low Potency (Distomer) |

| Racemic Mixture (1:1) | Average of both | Intermediate Potency |

The ability of a biological system to distinguish between enantiomers is a fundamental aspect of molecular recognition. nih.gov The classic model to explain this is the Easson-Stedman "three-point attachment" hypothesis. This model posits that for a receptor to differentiate between two enantiomers, there must be at least three distinct binding interactions between the molecule and the receptor.

For this compound, these three points could be:

An interaction involving the 4-ethoxyphenyl group (e.g., hydrophobic or pi-stacking).

An ionic or hydrogen bond interaction involving the protonated amine group.

A hydrophobic interaction involving the isobutyl group.

One enantiomer can orient itself to achieve a perfect complementary fit with these three points on the receptor surface. Its mirror image, however, will be unable to align all three functional groups with the corresponding receptor sites simultaneously, resulting in a weaker binding interaction. This inherent chirality in biological molecular recognition is a critical consideration in the design and development of effective therapeutic agents. nih.govnih.gov

Correlation between Molecular Structure and In Vitro Biological Activity (e.g., enzyme inhibition, receptor affinity, cellular assays)

The structure-activity relationship (SAR) of analogues of this compound provides critical insights into the molecular features required for biological activity. Although studies on this specific molecule are limited, research on structurally related phenethylamine and pyrimidine (B1678525) derivatives reveals key correlations between chemical modifications and in vitro effects at various biological targets, including receptors and enzymes.

Modifications to the phenethylamine scaffold, which forms the core of this compound, have been shown to significantly alter receptor affinity and selectivity. For instance, in a series of 2-(4-fluoro-3-hydroxyphenyl)ethylamine derivatives, which are analogues of dopamine, substitutions on the amino group dramatically influenced binding to dopamine D-1 and D-2 receptors. The primary amine showed modest affinity for both receptor subtypes. However, the addition of alkyl groups like ethyl or n-propyl to the nitrogen atom decreased affinity for D-1 binding sites while substantially enhancing affinity for D-2 binding sites. The introduction of a larger, lipophilic 2-phenylethyl group on the nitrogen atom further amplified this effect, suggesting the presence of a complementary lipophilic pocket on the D-2 receptor. koreascience.kr

Similarly, studies on pyrovalerone analogues, which are potent inhibitors of the dopamine transporter (DAT) and norepinephrine (B1679862) transporter (NET), demonstrate clear SAR trends. These compounds, characterized by a 1-phenyl-2-(pyrrolidin-1-yl)pentan-1-one structure, show that modifications to the aromatic ring and the length of the α-carbon side chain are critical for activity. Elongating the aliphatic side chain from a methyl to a propyl group increases the potency of DAT uptake inhibition. nih.gov This trend, however, follows an inverted U-shape, as potency decreases when the chain is extended further to butyl or pentyl groups. nih.gov This suggests an optimal size and conformation for fitting into the transporter's binding site.

In another relevant class of compounds, 4-(4-ethoxyphenyl)-6-(substituted-phenyl)pyrimidin-2-amine derivatives were evaluated as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. The in vitro anticancer activity of these compounds was highly dependent on the nature of the substituent on the second phenyl ring. The data from these cellular assays provide a clear correlation between molecular structure and biological effect, as summarized in the table below. nih.gov

| Compound ID | Substituent on Phenyl Ring | Target Cell Line | IC₅₀ (µM) |

|---|---|---|---|

| R8 | 4-methyl | MDA-MB-231 | 18.5 ± 0.6 |

| R12 | 4-chloro | NCI-H522 | 0.95 ± 0.02 |

The data indicate that electron-donating groups (like methyl) and electron-withdrawing groups (like chloro) at the para position of the phenyl ring can both result in potent inhibitory activity, though their efficacy varies across different cancer cell lines. Specifically, compound R12 , with a 4-chloro substituent, was identified as a highly potent inhibitor against the NCI-H522 lung cancer cell line, with an IC₅₀ value of 0.95 µM. nih.gov Further enzymatic assays confirmed its effectiveness against various forms of the EGFR enzyme, including wild-type (EGFRWT) and mutated versions (EGFRT790M), with IC₅₀ values of 1.62 µM and 0.49 µM, respectively. nih.gov

These examples from related compound series underscore several key SAR principles applicable to this compound analogues:

Aromatic Ring Substitution: The nature and position of substituents on the phenyl ring are critical determinants of target affinity and potency. The ethoxy group at the para-position likely plays a significant role in binding, and modifications to this or other positions would be expected to modulate activity.

Alkyl Chain Modification: The length and branching of the alkyl chain (the methylpropan- group) influence how the molecule fits into a binding pocket. As seen with pyrovalerone analogues, there is often an optimal chain length for activity. nih.gov

Amine Group Substitution: The primary amine is a key site for interaction. N-alkylation can drastically alter receptor selectivity and affinity, often by increasing lipophilicity and enabling interactions with specific hydrophobic regions of the target protein. koreascience.kr

| Structural Modification | Observed Effect | Example Compound Class | Reference |

|---|---|---|---|

| N-alkylation (e.g., ethyl, propyl) | Decreased D-1 affinity, increased D-2 affinity | 2-(4-fluoro-3-hydroxyphenyl)ethylamine | koreascience.kr |

| Elongation of α-carbon side chain | Potency increases from methyl to propyl, then decreases | Pyrovalerone Analogues | nih.gov |

| Substitution on aromatic ring | Modulates enzyme inhibition potency (IC₅₀) | 4-(4-ethoxyphenyl)pyrimidine | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling

While specific Quantitative Structure-Activity Relationship (QSAR) models for this compound were not found in the reviewed literature, extensive QSAR studies have been performed on the broader class of phenethylamine derivatives. These studies aim to create statistically significant mathematical models that correlate the structural or physicochemical properties of molecules with their biological activities. Such models are invaluable for predicting the activity of novel compounds and guiding rational drug design.

QSAR models are developed by calculating a range of molecular descriptors for a series of compounds and then using statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, to find the best correlation with a measured biological endpoint (e.g., IC₅₀, Kᵢ). chemmethod.com

Examples of QSAR in Phenethylamine Derivatives:

Modeling Physicochemical Properties: A "global" QSAR model was developed for a diverse set of 40 phenethylamine derivatives to predict their lipophilicity (logP), a critical parameter for drug absorption and distribution. nih.gov Using MLR, the model identified two key descriptors:

BLTF96: A descriptor related to the Verhaar model of baseline toxicity.

Mor15u: A 3D-MoRSE descriptor representing the 3D structure of the molecule. The resulting two-variable model showed high statistical significance (R² = 0.937), indicating a strong correlation between these descriptors and the logP values of the phenethylamines. nih.gov

Predicting Abuse Potential: QSAR analysis has been applied to para-substituted methcathinone (B1676376) analogues to identify molecular determinants of their abuse-related effects. nih.gov This study correlated physicochemical parameters (like electronic and steric properties) with in vitro data (dopamine vs. serotonin (B10506) transporter activity) and in vivo behavioral data. The goal was to build a model that could predict the abuse potential of new synthetic cathinones based on their chemical structure. nih.gov

3D-QSAR for Receptor Affinity: More advanced 3D-QSAR techniques, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been used to model the interactions of ligands with targets like the serotonin transporter (SERT) and dopamine D2 receptor. In a study of novel indole (B1671886) derivatives with a phenethylamine-like core, CoMFA and CoMSIA models were generated to explain the structural requirements for high SERT affinity. mdpi.com These models produce 3D contour maps that visualize regions where steric bulk, electrostatic charge, or hydrophobicity are favorable or unfavorable for activity, providing a detailed guide for structural optimization. The models developed in this study showed good internal and external predictive power (CoMFA: q² = 0.625; CoMSIA: q² = 0.523). mdpi.com

Although a bespoke QSAR model for this compound is not available, these examples demonstrate the utility of the approach. A QSAR study on its analogues would likely involve synthesizing a series of derivatives with variations in the ethoxy group, the alkyl chain, and the amine substitution. By measuring their in vitro activity (e.g., as monoamine oxidase inhibitors or receptor ligands) and calculating relevant molecular descriptors (e.g., electronic, steric, hydrophobic, and topological parameters), a predictive model could be constructed to guide the development of analogues with enhanced potency or selectivity.

Metabolic Pathways and Enzymatic Transformations of 1 4 Ethoxyphenyl 2 Methylpropan 1 Amine in Vitro Studies

Identification of Phase I Metabolites (e.g., O-dealkylation, hydroxylation)

In hypothetical in vitro studies, human liver microsomes would be incubated with 1-(4-Ethoxyphenyl)-2-methylpropan-1-amine to identify potential Phase I metabolites. Based on its chemical structure, several metabolic pathways could be anticipated. O-dealkylation of the ethoxy group would yield a phenolic metabolite. Hydroxylation could occur on the aromatic ring or at various positions on the alkyl side chain. N-dealkylation is also a common metabolic pathway for secondary amines. The identification and structural elucidation of these metabolites would typically be performed using techniques such as liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy.

Identification of Phase II Metabolites (e.g., glucuronidation)

Following the formation of Phase I metabolites with suitable functional groups (e.g., hydroxyl or amine groups), subsequent Phase II conjugation reactions would be expected. In vitro assays using human liver microsomes supplemented with cofactors like uridine (B1682114) diphosphate-glucuronic acid (UDPGA) would be employed to investigate glucuronidation. The resulting glucuronide conjugates would be more polar and readily excretable. Other potential Phase II pathways could include sulfation.

Characterization of Enzymes Involved in Metabolism

Role of Cytochrome P450 Enzymes in Amines Metabolism

The metabolism of amine-containing compounds is frequently carried out by cytochrome P450 enzymes. To determine which specific CYP isozymes are responsible for the metabolism of this compound, in vitro experiments using a panel of recombinant human CYP enzymes would be necessary. By incubating the compound with individual CYP isoforms, the relative contribution of each enzyme to the formation of specific metabolites could be determined.

Mechanism-Based Inactivation of Metabolic Enzymes by the Compound or its Analogues

Some compounds or their metabolites can irreversibly inhibit the enzymes responsible for their metabolism, a phenomenon known as mechanism-based inactivation. This can lead to significant drug-drug interactions. To assess this potential, time- and concentration-dependent incubation studies with human liver microsomes would be conducted. A progressive loss of enzyme activity would suggest mechanism-based inactivation.

In Vitro Studies of Plasma Protein Binding

The extent to which a compound binds to plasma proteins, such as albumin and alpha-1-acid glycoprotein, influences its distribution and availability to target tissues and metabolizing enzymes. In vitro methods like equilibrium dialysis, ultrafiltration, or surface plasmon resonance would be used to determine the fraction of this compound bound to plasma proteins. This provides crucial information for interpreting its pharmacokinetic behavior.

Analytical Method Development for Research Applications of 1 4 Ethoxyphenyl 2 Methylpropan 1 Amine

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone of analytical chemistry, enabling the separation of complex mixtures into individual components. For a compound like 1-(4-Ethoxyphenyl)-2-methylpropan-1-amine, both high-performance liquid chromatography (HPLC) and gas chromatography (GC) are viable techniques, each with specific considerations for method development.

HPLC is a widely used separation technique in pharmaceutical and biomedical analysis due to its efficiency and applicability to a broad range of compounds, including those that are non-volatile or thermally unstable. ijprajournal.com Developing an HPLC method for this compound involves a systematic optimization of several key parameters to achieve the desired separation, sensitivity, and peak shape. ijprajournal.comwho.int

The initial steps involve understanding the physicochemical properties of the molecule, such as its polarity, solubility, and pKa, which guide the selection of the stationary phase and mobile phase. ijprajournal.com For a basic compound like an amine, a reversed-phase C18 column is a common starting point. The mobile phase typically consists of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer. The pH of the aqueous phase is a critical parameter; for an amine, maintaining a slightly acidic pH (e.g., pH 3) ensures the analyte is in its ionized form, which often leads to better peak shape and retention on a C18 column. pensoft.net

Isocratic elution, where the mobile phase composition remains constant, can be used for simpler analyses, while gradient elution, where the solvent composition changes over time, is employed for more complex samples or to reduce analysis time. impactfactor.org Detection is commonly performed using a UV detector, although fluorescence or mass spectrometry detectors can provide higher sensitivity and selectivity. who.int Method validation is performed according to established guidelines to ensure the method is accurate, precise, specific, linear, and robust. pensoft.netimpactfactor.org

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

| Parameter | Condition | Purpose |

|---|---|---|

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides good retention and separation for moderately polar compounds. |

| Mobile Phase | Acetonitrile : Phosphate (B84403) Buffer (pH 3.0) (50:50 v/v) | Organic modifier for elution; acidic buffer to ensure analyte ionization and good peak shape. |

| Elution Mode | Isocratic | Simple, reproducible separation with constant mobile phase composition. pensoft.net |

| Flow Rate | 1.0 mL/min | Controls the speed of the analysis and influences peak resolution. |

| Column Temperature | 30°C | Ensures reproducible retention times by controlling viscosity and analyte-stationary phase interactions. pensoft.net |

| Detection | UV at 225 nm | Wavelength at which the ethoxyphenyl chromophore exhibits significant absorbance. |

| Injection Volume | 10 µL | The amount of sample introduced onto the column. |

Gas chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds. ccsknowledge.com Primary amines like this compound can be challenging to analyze directly by GC due to their polarity, which can lead to poor peak shape (tailing) and interaction with active sites in the GC system. h-brs.de To overcome these issues, derivatization is often employed.

Derivatization involves chemically modifying the amine group to make the analyte more volatile and less polar. Common derivatizing agents for primary amines include acylating agents such as trifluoroacetic anhydride (B1165640) (TFAA), pentafluoropropionic anhydride (PFPA), or heptafluorobutyric anhydride (HFBA). auburn.edu These reagents react with the amine to form stable, volatile perfluoroacyl derivatives that exhibit excellent chromatographic properties. auburn.edu

The development of a GC method involves selecting an appropriate capillary column, typically a non-polar or medium-polarity stationary phase like a 5% phenyl-polysiloxane. The temperature program of the GC oven is optimized to ensure adequate separation of the analyte from any impurities or matrix components. The injector and detector temperatures are also critical parameters that must be set high enough to ensure efficient vaporization and prevent condensation. A flame ionization detector (FID) is a common choice for quantification due to its robustness and wide linear range, while a mass spectrometer (MS) offers superior identification capabilities. bre.com

Table 2: Illustrative GC Method Parameters for Derivatized this compound

| Parameter | Condition | Purpose |

|---|---|---|

| Derivatization Agent | Trifluoroacetic Anhydride (TFAA) | Increases volatility and thermal stability, improves peak shape. auburn.edu |

| Column | 5% Phenyl-Polysiloxane (e.g., 30 m x 0.25 mm, 0.25 µm) | Standard non-polar phase suitable for a wide range of compounds. |

| Carrier Gas | Helium or Hydrogen | Mobile phase that carries the analyte through the column. |

| Injector Temperature | 250°C | Ensures rapid and complete vaporization of the sample. |

| Oven Program | Initial 100°C, ramp to 280°C at 15°C/min | Separates compounds based on their boiling points and interactions with the stationary phase. |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | FID for quantification; MS for identification and quantification. |

Mass Spectrometry (MS) Detection and Quantification

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. When coupled with a chromatographic separation technique, it provides a powerful tool for both the identification and quantification of chemical compounds with high specificity and sensitivity. cmro.in

The combination of HPLC with mass spectrometry (LC-MS) is a highly effective technique for the analysis of compounds like this compound. cmro.in An electrospray ionization (ESI) source is typically used to generate ions from the column eluent before they enter the mass analyzer. For an amine, ESI in positive ion mode is highly efficient, as the basic nitrogen atom is readily protonated to form a [M+H]⁺ ion.

Tandem mass spectrometry (LC-MS/MS) offers even greater selectivity and sensitivity. cmro.in In this technique, a specific precursor ion (e.g., the [M+H]⁺ ion of the target compound) is selected in the first mass analyzer, fragmented through collision-induced dissociation (CID), and then one or more specific product ions are monitored in the second mass analyzer. This process, known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), significantly reduces chemical noise and matrix interference, allowing for very low limits of quantification. researchgate.net The development of an LC-MS/MS method involves optimizing the chromatographic conditions as described for HPLC, as well as tuning the mass spectrometer parameters, such as ionization source settings and collision energies, to maximize the signal for the specific precursor-to-product ion transitions. mdpi.com

Table 3: Illustrative LC-MS/MS Parameters for this compound

| Parameter | Condition | Purpose |

|---|---|---|

| Chromatography | As per HPLC method (Section 8.1.1) | Separation of the analyte from the sample matrix. |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode | Efficiently generates protonated molecular ions [M+H]⁺ for basic compounds. |

| Mass Analyzer | Triple Quadrupole (QqQ) | Enables tandem MS (MS/MS) for high selectivity and sensitivity. |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) | Highly specific detection by monitoring characteristic precursor-product ion transitions. |

| Precursor Ion (Q1) | m/z 194.15 (Calculated for [C₁₂H₁₉NO+H]⁺) | Selects the molecular ion of the target analyte. |

| Product Ions (Q3) | Hypothetical fragments (e.g., m/z 109, m/z 137) | Characteristic fragments generated by CID, used for confirmation and quantification. |

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. rjptonline.org For this compound, analysis would typically be performed on a derivatized sample as described in the GC section. The most common ionization technique used in GC-MS is electron ionization (EI), which imparts high energy to the analyte molecules, causing extensive and reproducible fragmentation. auburn.edu

The resulting mass spectrum serves as a chemical "fingerprint" that can be used for definitive identification by comparing it to a library of known spectra or by interpreting the fragmentation pattern. researchgate.net For quantification, the instrument can be operated in selected ion monitoring (SIM) mode, where only a few characteristic ions are monitored. This increases sensitivity and selectivity compared to scanning the full mass range. The choice of ions to monitor is based on the fragmentation pattern observed in the full-scan EI spectrum, selecting ions that are both abundant and specific to the compound of interest. auburn.edu

Table 4: Illustrative GC-MS Parameters for Derivatized this compound

| Parameter | Condition | Purpose |

|---|---|---|

| Chromatography | As per GC method (Section 8.1.2) | Separation of the derivatized analyte. |

| Ionization Source | Electron Ionization (EI) at 70 eV | Standardized energy that produces reproducible fragmentation patterns for library matching. |

| Mass Analyzer | Quadrupole | Commonly used mass filter for routine GC-MS analysis. |

| Acquisition Mode | Full Scan or Selected Ion Monitoring (SIM) | Full scan for identification; SIM for enhanced sensitivity in quantification. |

| Characteristic Ions (SIM) | Based on fragmentation of the derivatized compound | Specific ions are chosen to provide specificity and sensitivity for the target analyte. |

High-resolution mass spectrometry (HRMS), using instruments such as time-of-flight (TOF) or Orbitrap mass analyzers, provides highly accurate mass measurements (typically <5 ppm). nih.govpnnl.gov This capability is invaluable for non-targeted screening and definitive confirmation of a compound's identity. researchgate.net

In research applications, HRMS can be used to screen for the presence of this compound and its potential metabolites in complex biological matrices without the need for specific reference standards for every compound. nih.gov By measuring the exact mass of an ion, it is possible to determine its elemental composition, which greatly increases confidence in its identification. For example, HRMS can easily distinguish between ions with the same nominal mass but different elemental formulas. pnnl.gov When used in conjunction with tandem MS (MS/MS), HRMS can provide high-resolution data on both the precursor and product ions, offering an exceptionally high degree of specificity for structural elucidation and confirmation. nih.gov

Table 5: Application of HRMS in the Analysis of this compound

| Application | HRMS Technique | Benefit |

|---|---|---|

| Screening | LC-HRMS (e.g., LC-TOF-MS) | Allows for non-targeted detection of the parent compound and its metabolites in complex samples by searching for their accurate masses. |

| Confirmation | LC-HRMS or GC-HRMS | Provides unambiguous identification by determining the elemental composition from the high-resolution accurate mass measurement of the molecular ion. researchgate.netnih.gov |

| Structural Elucidation | LC-HRMS/MS (e.g., LC-QTOF, Orbitrap) | Accurate mass measurements of fragment ions help to elucidate the structures of unknown metabolites or degradation products. |

Collision-Induced Dissociation (CID) Studies for Fragmentation Patterns

Collision-Induced Dissociation (CID) is a fundamental mass spectrometry technique used to elicit structural information about a molecule. wikipedia.org In this process, selected ions, typically the protonated molecule [M+H]⁺, are accelerated and collided with neutral gas molecules (such as argon or nitrogen). wikipedia.org This collision converts kinetic energy into internal energy, causing the ion to fragment. nationalmaglab.org The resulting fragmentation pattern serves as a structural fingerprint, enabling the identification of the compound. nationalmaglab.org

While specific CID studies for this compound are not extensively published, its fragmentation pathways can be predicted based on its chemical structure and established fragmentation rules for similar compounds, such as other aliphatic amines and arylcyclohexylamines. miamioh.edulibretexts.orgnih.gov The structure consists of a stable ethoxy-phenyl group, an amine function, and an isopropyl group. The most probable sites for fragmentation are the bonds adjacent to the nitrogen atom (alpha-cleavage) and the bond connecting the side chain to the aromatic ring. libretexts.orgnih.gov

Key fragmentation pathways for related amine compounds often involve the loss of neutral molecules or radicals. nih.gov For this compound, major fragmentation would be expected to produce characteristic product ions. Alpha-cleavage, a dominant pathway for aliphatic amines, would involve the cleavage of the C-C bond adjacent to the C-N bond. libretexts.org Another significant fragmentation would be the cleavage of the bond between the benzylic carbon and the aromatic ring, leading to the formation of a stable ethoxy-tropylium ion or related fragments.

A summary of plausible fragmentation patterns based on the analysis of structurally similar compounds is presented below.

Table 1: Predicted Collision-Induced Dissociation (CID) Fragmentation Patterns for this compound This table is generated based on established fragmentation principles for analogous chemical structures.

| Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss | Proposed Fragmentation Pathway |

| 194.15 [M+H]⁺ | 151.11 | C₃H₇ (Isopropyl radical) | Alpha-cleavage with loss of the isopropyl group. |

| 194.15 [M+H]⁺ | 135.08 | C₃H₇N (Isopropylamine) | Cleavage of the benzylic C-C bond and charge retention on the ethoxyphenyl moiety. |

| 194.15 [M+H]⁺ | 121.06 | C₄H₁₁N (2-methylpropan-1-amine) | Cleavage of the C-C bond with charge retention on the ethoxyphenylmethyl fragment. |

| 194.15 [M+H]⁺ | 107.05 | C₂H₄ (Ethene) from ion 135.08 | Loss of ethene from the ethoxy group of the ethoxyphenyl fragment. |